Product packaging for Pyrimidine, 4,6-diphenyl-, 1-oxide(Cat. No.:CAS No. 60545-98-4)

Pyrimidine, 4,6-diphenyl-, 1-oxide

Cat. No.: B189492
CAS No.: 60545-98-4
M. Wt: 248.28 g/mol
InChI Key: RZLLYRFQUKPWHH-UHFFFAOYSA-N
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Description

Historical Context of N-Oxide Research

The study of N-oxides dates back to the early 20th century, with the first synthesis of pyridine-N-oxide reported by Jakob Meisenheimer. researchgate.net Initially, heterocyclic N-oxides were often viewed as mere byproducts of metabolic processes involving N-heterocyclic compounds. slideshare.net However, research beginning in the 1950s began to unveil their unique chemical properties and potential as bioactive molecules. slideshare.netunex.es The N-oxide moiety, with its highly polar N⁺-O⁻ bond, was found to influence the reactivity of the parent heterocycle, often enhancing its susceptibility to both nucleophilic and electrophilic attack. nih.govnih.gov This discovery paved the way for the intentional synthesis and investigation of a wide array of heterocyclic N-oxides, including those derived from pyrimidine (B1678525).

Significance of the Pyrimidine Scaffold in Chemical Sciences

The pyrimidine ring is a privileged scaffold in medicinal chemistry and the broader chemical sciences. google.com It is a fundamental component of essential biomolecules such as the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids. organic-chemistry.org Beyond its role in genetics, the pyrimidine core is present in various vitamins, including thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2). organic-chemistry.org

The versatility of the pyrimidine structure has led to its incorporation into a vast number of synthetic compounds with a wide spectrum of pharmacological activities. nih.gov Pyrimidine derivatives have been developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.gov The ability to readily modify the pyrimidine ring at various positions allows chemists to fine-tune the molecule's properties for specific biological targets. For instance, derivatives of 4,6-diphenylpyrimidine (B189498) have been investigated as potential dual inhibitors for enzymes implicated in Alzheimer's disease.

Overview of Pyrimidine N-Oxide Derivatives

The N-oxidation of pyrimidines can lead to one or two isomeric mono-N-oxides, depending on the substitution pattern of the pyrimidine ring. The introduction of the N-oxide group generally increases the compound's polarity and water solubility. nih.gov Chemically, the N-oxide function can act as an activating group, facilitating reactions that are difficult to achieve with the parent pyrimidine. nih.gov

The synthesis of pyrimidine N-oxides is typically achieved by the oxidation of the corresponding pyrimidine. Common oxidizing agents include peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (mCPBA). nih.gov However, the N-oxidation of pyrimidines can sometimes result in poor yields due to side reactions like ring-opening or oxidation of ring carbons.

While a significant body of research exists for pyrimidine N-oxides in general, detailed studies on specific derivatives like 4,6-diphenylpyrimidine 1-oxide are less common. Much of the understanding of its chemistry is inferred from the general principles of pyrimidine N-oxide reactivity and the known chemistry of the 4,6-diphenylpyrimidine core. Research on related compounds, such as 4,6-diphenylpyrimidine-2-carbohydrazides, has shown their potential as modulators for treating Duchenne muscular dystrophy, highlighting the therapeutic interest in this particular substitution pattern. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O B189492 Pyrimidine, 4,6-diphenyl-, 1-oxide CAS No. 60545-98-4

Properties

CAS No.

60545-98-4

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

1-oxido-4,6-diphenylpyrimidin-1-ium

InChI

InChI=1S/C16H12N2O/c19-18-12-17-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-12H

InChI Key

RZLLYRFQUKPWHH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C=N2)[O-])C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C=N2)[O-])C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Pyrimidine N Oxides

Established Synthetic Pathways for the Pyrimidine (B1678525) N-Oxide Core

The most conventional methods for accessing the pyrimidine N-oxide structure involve either direct oxidation of the corresponding pyrimidine or building the heterocyclic system from the ground up.

Direct N-oxidation of a pyrimidine heterocycle is a common and straightforward method for the synthesis of pyrimidine N-oxides. This approach involves treating the parent pyrimidine with a suitable oxidizing agent. Peroxy acids are frequently employed for this transformation due to their efficacy in oxidizing nitrogen-containing heterocycles.

A notable example involves the use of peroxytrifluoroacetic acid, which can be generated in situ from hydrogen peroxide and trifluoroacetic acid. This powerful oxidant is capable of converting even deactivated pyrimidine systems into their corresponding N-oxides. For the target compound, this would involve the oxidation of 4,6-diphenylpyrimidine (B189498). The reaction typically proceeds by the electrophilic attack of the peroxy acid on one of the ring's nitrogen atoms. In the case of 5-nitroso-2,4,6-triaminopyrimidine, oxidation with peroxytrifluoroacetic acid yielded both the 1-N-oxide and the 1,3-di-N-oxide, demonstrating the potency of this reagent system. researchgate.net Careful control of reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to selectively achieve mono-oxidation and avoid the formation of di-N-oxide byproducts.

De novo synthesis offers a versatile alternative, constructing the pyrimidine ring from simpler, acyclic components. This is particularly useful for creating highly substituted pyrimidines that may be difficult to access otherwise. While the biochemical de novo pathway involves enzymes and precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate, chemical syntheses employ different strategies. nih.gov

A prominent chemical approach is the multicomponent cyclocondensation reaction. For instance, 2,4,6-trisubstituted pyrimidines, including the 4,6-diphenylpyrimidine core, can be synthesized from acetophenones and benzaldehydes. nih.gov A modern variation of this involves a pseudo-five-component reaction where a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of a nitrogen source like ammonium (B1175870) acetate (B1210297) are condensed. nih.gov More advanced methods may use hexamethyldisilazane (B44280) as the nitrogen source under microwave irradiation. nih.gov These cyclization reactions build the core heterocycle, which is then isolated and subsequently oxidized in a separate step as described previously to yield the final Pyrimidine, 4,6-diphenyl-, 1-oxide.

Advanced Methodologies for 4,6-Diphenylpyrimidine 1-Oxide Synthesis

Recent advancements in synthetic chemistry have provided more sophisticated and efficient routes for preparing specific pyrimidine N-oxides, focusing on selectivity and reaction economy.

Site-selectivity is a critical consideration in the N-oxidation of heterocycles with multiple nitrogen atoms. However, in the case of 4,6-diphenylpyrimidine, the molecule possesses C2v symmetry. The nitrogen atoms at positions 1 and 3 are chemically equivalent. Therefore, mono-oxidation will produce a single product, this compound, without the formation of regioisomers.

The primary challenge in this context is not regioselectivity between N1 and N3, but rather achieving selective mono-oxidation versus di-oxidation. The formation of the 1,3-di-N-oxide can occur under more forcing reaction conditions. researchgate.net To favor the desired mono-N-oxide, chemists can precisely control the amount of the oxidizing agent, typically using one equivalent or a slight excess. Lower reaction temperatures and shorter reaction times also help to prevent over-oxidation. The electronic properties of the pyrimidine ring, influenced by the phenyl substituents, modulate the nucleophilicity of the nitrogen atoms, affecting their reactivity towards oxidation.

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow the construction of complex molecules in a single step from three or more starting materials, adhering to the principles of atom economy and procedural simplicity.

Table 1: Examples of 2,4,6-Triarylpyrimidines Synthesized via Multicomponent Reaction

Product NameSubstituentsYieldReference
4-(4-Fluorophenyl)-2,6-diphenylpyrimidineR1=Ph, R2=4-F-Ph, R3=Ph56% nih.gov
4-Phenyl-2,6-di-m-tolylpyrimidineR1=m-tolyl, R2=Ph, R3=m-tolyl59% nih.gov
4-([1,1′-Biphenyl]-4-yl)-2,6-diphenylpyrimidineR1=Ph, R2=4-biphenyl, R3=Ph71% nih.gov
2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidineR1=4-MeO-Ph, R2=Ph, R3=4-MeO-Ph76% nih.gov

Green Chemistry Approaches in Pyrimidine N-Oxide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidine N-oxides.

For the synthesis of the 4,6-diphenylpyrimidine core, green methodologies can be implemented in the multicomponent reaction step. The use of microwave irradiation provides a more energy-efficient heat source compared to conventional heating, often leading to significantly shorter reaction times and higher yields. nih.gov Furthermore, solvent-free reaction conditions, such as "grindstone chemistry" or mechanical grinding, represent another green approach. researchgate.netmdpi.com This technique can produce dihydropyrimidinones, related structures to the pyrimidine core, in high yields without the need for bulk solvents, thus minimizing waste. researchgate.net

In the oxidation step, the choice of oxidant is key. While some oxidizing agents can be hazardous, the use of hydrogen peroxide is considered a greener alternative, as its primary byproduct is water. When combined with catalysts or acidic media, it provides an effective means for N-oxidation. The development of reusable catalysts for both the cyclization and oxidation steps is an active area of research aimed at further enhancing the sustainability of these synthetic routes.

Microwave-Assisted and Ultrasonic Synthesis

Energy sources like microwave (MW) and ultrasound (US) irradiation have become powerful tools in organic synthesis, offering advantages such as significantly reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating methods. nih.govnih.govnih.gov

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform energy distribution throughout the reaction mixture, often leading to enhanced reaction rates and higher product purity. nih.gov A notable microwave-assisted method involves the cyclization of β-keto enamides with hydroxylamine (B1172632) hydrochloride to produce pyrimidine N-oxides, achieving moderate to excellent yields. mdpi.com Another efficient approach is the Biginelli-type reaction in an ionic liquid under microwave irradiation to create pyrazole-linked triazolo-pyrimidine hybrids. nih.gov This method is highly efficient, and the ionic liquid can be recycled multiple times. nih.gov Researchers have also successfully synthesized various pyrazolo[1,5-a]pyrimidines from β-enaminones and NH-5-aminopyrazoles using microwave conditions (180 °C, 300 W) for just two minutes, resulting in yields between 85% and 97%. nih.gov

Ultrasonic Synthesis: Ultrasonic irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. dntb.gov.ua Ultrasound has been effectively used in the one-pot, multicomponent synthesis of highly functionalized pyrimidine derivatives in the presence of NaOH at room temperature, offering excellent yields. nih.gov The cyclocondensation reaction to form 1,2,4-triazolo[1,5-a]pyrimidines is significantly accelerated by ultrasound, reducing reaction times from hours (with conventional heating) to minutes, while providing excellent yields and high regioselectivity. nih.gov This methodology underscores the benefits of operational simplicity and environmentally friendly protocols. nih.gov

Table 1: Examples of Microwave-Assisted and Ultrasonic Synthesis of Pyrimidine Derivatives
MethodReactantsConditionsProduct TypeYieldReference
Microwaveβ-keto enamides, hydroxylamine hydrochlorideMW irradiationPyrimidine N-oxides71–96% mdpi.com
MicrowavePyrazole-linked triazolo-pyrimidine hybridsIonic liquid, MW irradiationTriazolo-pyrimidine hybridsHigh nih.gov
Microwave2-aminothiazole, aldehyde, ethyl acetoacetateAcetic acid, MW irradiation (350 W, 80 °C)Thiazolo[3,2-a]pyrimidine derivativesExcellent clockss.org
UltrasoundAromatic aldehyde, thiourea, acetoacetanilideNaOH, room temperature, US irradiationFunctionalized pyrimidinesExcellent nih.gov
Ultrasoundβ-enaminones, 5-amino-1,2,4-triazoleAcetic acid, 99°C, 5-17 min US irradiation1,2,4-Triazolo[1,5-a]pyrimidinesExcellent nih.gov

Catalyst-Mediated and Solvent-Free Methods

The development of novel catalysts and the elimination of volatile organic solvents are central to the advancement of green and sustainable chemistry. These principles have been successfully applied to the synthesis of pyrimidine derivatives.

Catalyst-Mediated Synthesis: A wide array of catalysts has been employed to facilitate the synthesis of the pyrimidine core. Copper-catalyzed cycloaddition reactions are considered a powerful tool for constructing pyrimidines from alkynes and nitrogen-containing molecules like amidines. mdpi.com For instance, a [3+3] annulation-oxidation sequence between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride can be catalyzed by choline (B1196258) hydroxide (B78521) to produce substituted pyrimidines in excellent yields. mdpi.com Palladium catalysts have been used in oxidative processes to synthesize pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF). mdpi.com

More recently, nanocatalysts have gained attention due to their high surface area and catalytic efficiency. researchgate.net Nano-MgO has been used to catalyze the one-pot reaction of 6-aminouracil, aryl aldehydes, and malononitrile (B47326) in water. rsc.org Similarly, Cu-doped TiO2 nanoparticles, prepared via ultrasound, have been shown to be effective heterogeneous catalysts for the sonochemical synthesis of pyridopyrimidines with yields up to 94%. researchgate.net

Solvent-Free Synthesis: Conducting reactions without a solvent medium minimizes waste and can simplify product purification. Several synthetic routes to pyrimidines have been adapted to solvent-free conditions. One such method is the [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals, which proceeds under catalyst- and solvent-free conditions to yield trisubstituted pyrimidines. mdpi.com The synthesis of 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives has been achieved by reacting aromatic aldehydes, urea, and malononitrile in the absence of both solvent and catalyst using a Ball Mill method. nih.gov Furthermore, recyclable mesoporous mixed metal oxide nanocrystals have served as robust heterogeneous catalysts for synthesizing dihydropyrimidinones under solvent-free conditions, highlighting operational simplicity and high yields. researchgate.net

Table 2: Examples of Catalyst-Mediated and Solvent-Free Synthesis of Pyrimidine Derivatives
MethodCatalyst/ConditionReactantsProduct TypeYieldReference
Catalyst-MediatedCholine hydroxideα,β-unsaturated ketones, benzamidine hydrochlorideSubstituted pyrimidinesExcellent mdpi.com
Catalyst-MediatedPd-catalystAmidines, styrene, DMFPyrimidine carboxamidesHigh mdpi.com
Catalyst-MediatedNano-MgO6-aminouracil, aryl aldehydes, malononitrilePyrido[2,3-d]pyrimidinesHigh rsc.org
Catalyst-MediatedCu-doped TiO2 NPs3-(aminomethyl)pyridin-2-amine, arylmethanethiolsSubstituted-pyridopyrimidinesUp to 94% researchgate.net
Solvent-FreeCatalyst- and solvent-freeEnamidines, N,N-dimethylformamide dialkyl acetalsTrisubstituted pyrimidinesNot specified mdpi.com
Solvent-FreeSolvent- and catalyst-free (Ball Mill)Aromatic aldehydes, urea, malononitrile6-Amino-4-aryl-2-oxo-pyrimidine-5-carbonitrilesNot specified nih.gov

Once the 4,6-diphenylpyrimidine core is synthesized through one of these advanced methods, N-oxidation can be achieved. A common and mild procedure involves using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide and an acid like trifluoroacetic anhydride (B1165640). rsc.orgmdpi.com This final step converts the pyrimidine into its corresponding N-oxide, completing the synthesis of this compound.

Reactivity and Reaction Mechanisms of Pyrimidine N Oxides

Electrophilic and Nucleophilic Reactivity at the N-Oxide Moiety

The N-oxide group in pyrimidine (B1678525) N-oxides is ambident, meaning it can react with electrophiles at either the oxygen or the nitrogen atom. nih.govresearchgate.net The pyrimidine nucleus, being electron-deficient, is generally prone to nucleophilic attack, a characteristic that is further accentuated by N-oxidation. bhu.ac.in

The alkylation of pyrimidine N-oxides can occur at either the oxygen or the nitrogen atom, and the selectivity of this reaction is influenced by the nature of the alkylating agent. nih.govresearchgate.net Studies on diazine N-oxides have shown that hard alkylating agents tend to favor O-alkylation, while soft electrophiles often lead to N-alkylation. nih.gov For instance, O-methylation of pyrimidine N-oxide is favored with methyl trifluoromethanesulfonate (B1224126) (MeOTf), a hard electrophile. nih.govresearchgate.net The selectivity can be rationalized using Marcus theory, which considers both the thermodynamic (ΔrG°) and kinetic (intrinsic barrier, ΔG‡0) aspects of the reaction. nih.govresearchgate.net In the case of pyrimidine N-oxide, the preference for O-alkylation with hard electrophiles is attributed to the dominant contribution of the intrinsic barrier. nih.govresearchgate.net

The structures of O- and N-alkylation products can be distinguished using advanced NMR techniques, such as ¹H-¹⁵N HMBC NMR spectroscopy, which can detect the significant upfield shift of the ¹⁵N NMR signal upon N-alkylation. researchgate.net

Table 1: Alkylation Selectivity of Diazine N-Oxides

Diazine N-Oxide Alkylating Agent Major Product Reference
Pyrimidine N-oxide MeOTf (hard) O-alkylation nih.govresearchgate.net
Pyrazine N-oxide MeOTf (hard) N-alkylation nih.gov

The pyrimidine ring, particularly at positions 2, 4, and 6, is susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms. bhu.ac.in N-oxidation further enhances the electrophilicity of the pyrimidine ring, making it more reactive towards nucleophiles. acs.orggcwgandhinagar.com

Activation of the N-oxide with an agent like bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) facilitates the addition of various nucleophiles, including oxindoles, to the 2-position of the pyridine (B92270) ring under mild conditions. acs.orgrsc.org This method provides a viable alternative to traditional SNAr reactions for the synthesis of 2-substituted pyridines. acs.orgacs.org

In the case of 4,6-disubstituted pyrimidine 1-oxides, such as 4-chloro-5,6-diphenylpyrimidine 1-oxide, nucleophilic substitution with ammonia (B1221849) can lead to the formation of 4-amino-5,6-diphenylpyrimidine 1-oxide. google.com The mechanism of this substitution is proposed to be an SN(AE) process. google.com Ring contraction to form isoxazole (B147169) derivatives can also occur as a competing reaction pathway. researchgate.net

Rearrangement Reactions of Pyrimidine N-Oxides

Pyrimidine N-oxides can undergo several types of rearrangement reactions, often induced by thermal or chemical means. The Boekelheide rearrangement is a prominent example.

The Boekelheide rearrangement involves the reaction of an N-oxide with an activating agent, typically an anhydride (B1165640), leading to the functionalization of a substituent at a position alpha to the N-oxide. wikipedia.org For pyrimidine N-oxides with a methyl group at C4, this rearrangement provides a route to 4-acetoxymethyl- or 4-hydroxymethyl-substituted pyrimidines. thieme-connect.comthieme-connect.de

The reaction is initiated by the O-acylation of the N-oxide. fu-berlin.de The subsequent steps can proceed through different pathways, including a concerted rsc.orgrsc.org-sigmatropic rearrangement or stepwise processes involving ion pairs or radical intermediates. fu-berlin.deresearchgate.net The involvement of radical intermediates has been supported by experiments showing the incorporation of solvent-derived radicals into the products and the trapping of radical intermediates. fu-berlin.deresearchgate.net The reaction conditions, such as the presence of oxygen or light, can significantly influence the product distribution, suggesting the role of radical initiators. fu-berlin.de

Using a more electrophilic reagent like trifluoroacetic anhydride can facilitate the rearrangement at room temperature, directly yielding the 4-hydroxymethyl derivative after work-up. wikipedia.orgthieme-connect.com This method has been shown to be robust and applicable to a variety of substituted pyrimidine N-oxides. thieme-connect.comthieme-connect.de The Boekelheide rearrangement has also been explored for asymmetric synthesis by employing chiral auxiliaries, achieving high diastereoselectivity. unavarra.es

Table 2: Boekelheide Rearrangement of a Model Pyrimidine N-oxide with Acetic Anhydride

Conditions Product Ratio (2:3)a Reference
Standard (air, ambient light) 88:12 fu-berlin.de
Oxygen atmosphere 75:25 fu-berlin.de
Argon atmosphere 94:6 fu-berlin.de
Light exclusion 99:1 fu-berlin.de

a 2 = 4-acetoxymethyl-substituted pyrimidine, 3 = side product. fu-berlin.de

Tertiary N-oxides, including pyrimidine N-oxides, can undergo thermally induced N-to-O rearrangements, such as the Meisenheimer rearrangement. nih.govmdpi.comliverpool.ac.uk This process, often observed in mass spectrometry under atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) conditions, involves the transfer of an alkyl or benzyl (B1604629) group from the nitrogen to the oxygen atom. nih.gov This is typically followed by the elimination of an aldehyde or ketone. nih.gov

Photochemical Transformations of Pyrimidine N-Oxides

The photochemistry of heteroaromatic N-oxides, including pyrimidine N-oxides, has been a subject of considerable interest. wur.nl Irradiation of these compounds can lead to a variety of transformations, including deoxygenation, rearrangement, and addition of solvent molecules. rsc.orgwur.nl

Upon irradiation, pyrimidine N-oxides can form a transient oxaziridine (B8769555) intermediate. rsc.orgwur.nl This highly strained three-membered ring is generally unstable and has not been isolated, but its existence is supported by trapping experiments. rsc.orgwur.nl For example, photolysis of 4,6-diphenylpyrimidine (B189498) 1-oxide in the presence of potassium iodide leads to the liberation of iodine, indicating the formation of an oxidizing species like an oxaziridine. rsc.org

The subsequent reactions of the oxaziridine intermediate or the excited state of the N-oxide can lead to various products. For instance, photolysis of 4,6-diphenylpyrimidine 1-oxide in methanol (B129727) yields 3,5-diphenylpyrazole (B73989) as the main product, along with 2-methoxy-4,6-diphenylpyrimidine. rsc.org The formation of the methoxy (B1213986) derivative is attributed to the reaction involving the oxaziridine intermediate. rsc.org In contrast, irradiation in benzene (B151609) primarily gives the pyrazole (B372694) derivative. wur.nl

The excited state responsible for the photochemical reaction (singlet or triplet) can vary depending on the specific N-oxide and the reaction conditions. wur.nl While some heteroaromatic N-oxides undergo deoxygenation from the triplet state, others undergo rearrangements from the excited singlet state. wur.nl

Table 3: Photochemical Products of 4,6-Diphenylpyrimidine 1-Oxide

Solvent Products Reference
Methanol 3,5-Diphenylpyrazole, 2-Methoxy-4,6-diphenylpyrimidine rsc.org

Oxidative and Reductive Transformations

Beyond photochemistry, pyrimidine N-oxides can participate in and mediate a range of ground-state redox reactions.

While much research focuses on the synthesis of pyrimidine N-oxides via oxidation, the N-oxide functionality itself can act as an oxidant in catalytic cycles. In these roles, the N-oxide serves as the terminal oxidant, reoxidizing a catalyst after it has been reduced in a substrate transformation.

Analogous systems, such as pyridine N-oxide, demonstrate this capability effectively. For example, pyridine N-oxide can function as the oxidant in palladium-on-carbon catalyzed reactions, such as the oxidation of 1,2-diarylalkynes to produce benzil (B1666583) derivatives. researchgate.net In this proposed mechanism, the N-oxide oxidizes the active palladium catalyst to maintain its catalytic activity. researchgate.net Furthermore, pyridine N-oxides have been employed as electrochemical hydrogen atom transfer (HAT) mediators for the selective oxygenation of benzylic C(sp³)–H bonds, showcasing their utility in mediating oxidative transformations. acs.org

Table 2: Examples of Catalytic Oxidation Mediated by Heterocyclic N-Oxides

Reaction TypeRole of N-OxideCatalyst SystemSource
Oxidation of DiarylalkynesTerminal OxidantPalladium on Carbon (Pd/C) researchgate.net
Benzylic C–H OxygenationElectrochemical HAT MediatorElectrochemical Cell acs.org

The N-oxide group is susceptible to electrochemical reduction, typically regenerating the parent pyrimidine. Voltammetric studies on various alkaloid N-oxides have demonstrated that they can be reduced at mercury-based electrodes, cleaving the N-O bond and yielding the original alkaloid. mdpi.com The products of this electrochemical reduction have been confirmed by mass spectrometry, providing clear evidence for the regeneration of the parent heterocycle. mdpi.com

For the related pyridine N-oxides, the reduction potential has been quantified (E₁/₂(pyridine N-oxide/pyridine) = -1.04 V vs. SHE), indicating that it is a challenging reduction to perform. nih.gov Despite this, catalyzed electroreduction using systems like Re(I) complexes has been shown to be effective. nih.gov This process confirms that the N-O bond can be selectively reduced electrochemically, a transformation that is valuable for removing the N-oxide group after it has been used to direct other reactions or to restore the original pyrimidine structure.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the chemical environment of atomic nuclei.

¹H and ¹³C NMR spectra would provide foundational information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the phenyl groups. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the N-oxide group and the aromatic rings. documentsdelivered.comrsc.orgchemicalbook.comresearchgate.net

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine ring would be particularly sensitive to the N-oxidation. rsc.orgresearchgate.net Analysis of related compounds suggests that the carbon atoms adjacent to the N-oxide group would experience a significant downfield shift.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Pyrimidine, 4,6-diphenyl-, 1-oxide (Based on data from related pyrimidine derivatives)

ProtonPredicted Chemical Shift (ppm)
Pyrimidine-H8.0 - 9.0
Phenyl-H7.0 - 8.0

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Based on data from related pyrimidine derivatives)

CarbonPredicted Chemical Shift (ppm)
Pyrimidine-C140 - 160
Phenyl-C120 - 140

¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms within the pyrimidine ring. huji.ac.il The chemical shift of the N-oxide nitrogen would be significantly different from that of the other nitrogen atom in the ring, providing direct evidence of N-oxidation. researchgate.netnih.gov Studies on other N-oxides have shown that the ¹⁵N chemical shift is highly sensitive to the electronic effects of substituents on the ring. researchgate.net

Table 3: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound (Based on data from related N-oxides)

NitrogenPredicted Chemical Shift (ppm, relative to NH₃)
N1 (N-oxide)-100 to -150
N3-50 to -100

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Based on data from related pyrimidine derivatives)

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C=C stretching (aromatic)1400 - 1600
C=N stretching1500 - 1650
N-O stretching1200 - 1300

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.com The mass spectrum of "this compound" would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the MS/MS spectrum would provide valuable information about the structure of the molecule, with characteristic losses of fragments such as CO, N₂, and phenyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and VUV Photoabsorption

UV-Vis spectroscopy probes the electronic transitions within a molecule. rsc.orgnih.govnih.gov The UV-Vis spectrum of "this compound" would be expected to show absorption bands corresponding to π-π* and n-π* transitions within the aromatic system. The presence of the N-oxide group and the phenyl substituents would influence the position and intensity of these absorption maxima. Vacuum ultraviolet (VUV) photoabsorption spectroscopy could provide further insights into higher energy electronic transitions. rsc.org

X-ray Photoelectron Spectroscopy (XPS)

The core of XPS analysis lies in the photoelectric effect, where X-ray irradiation of a material's surface leads to the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is subsequently determined. This binding energy is unique to each element and is sensitive to the local chemical environment, providing invaluable information about bonding and oxidation states.

For this compound, the primary elements of interest for XPS analysis would be Carbon (C), Nitrogen (N), and Oxygen (O).

Nitrogen (N 1s) Spectrum:

The N 1s spectrum is particularly informative for this compound due to the presence of two distinct nitrogen environments within the pyrimidine ring: the unoxidized nitrogen atom and the N-oxide moiety. The binding energy of the N 1s electrons is highly dependent on the chemical state of the nitrogen atom.

Based on studies of analogous compounds like pyridine (B92270) N-oxides and N-doped graphene, distinct peaks for different nitrogen species can be predicted. mdpi.comresearchgate.netresearchgate.net The unoxidized nitrogen atom in the pyrimidine ring is expected to exhibit a binding energy characteristic of pyridinic nitrogen. In contrast, the nitrogen atom in the N-oxide group is in a higher oxidation state due to the dative bond with the oxygen atom. This results in a significant shift to a higher binding energy.

Pyridinic Nitrogen: This refers to the nitrogen atom that is part of the aromatic heterocyclic ring. Its typical N 1s binding energy is found in the range of 398.0 eV to 399.0 eV.

N-Oxide Nitrogen: The nitrogen atom in the N-oxide functional group is electron-deficient, leading to a higher binding energy. Literature on pyridine N-oxides suggests that the N 1s peak for this species appears at a binding energy above 403 eV. mdpi.comresearchgate.net

The presence of these two well-separated peaks in the N 1s region would be a definitive characteristic of the successful N-oxidation of the pyrimidine ring.

Carbon (C 1s) Spectrum:

The C 1s spectrum of this compound would be complex due to the various types of carbon atoms present. Deconvolution of the C 1s peak would be necessary to distinguish between the carbons of the pyrimidine ring and the phenyl substituents.

Aromatic C-C/C-H: The majority of the carbon atoms are part of the aromatic phenyl and pyrimidine rings. These would contribute to a primary peak typically observed around 284.5 eV to 285.0 eV. mdpi.com

C-N Bonds: The carbon atoms directly bonded to nitrogen atoms in the pyrimidine ring would exhibit a shift to a slightly higher binding energy compared to the C-C bonds, typically in the range of 285.5 eV to 286.5 eV.

Oxygen (O 1s) Spectrum:

The O 1s spectrum is expected to show a primary peak corresponding to the oxygen atom of the N-oxide group. The binding energy for this oxygen is typically found in the range of 531.0 eV to 533.0 eV. The presence of any surface contaminants, such as adsorbed water or carbonates, could lead to additional peaks at higher binding energies.

The following interactive data table summarizes the expected binding energies for the core-level spectra of this compound, based on data from analogous compounds.

Interactive Data Table: Predicted XPS Binding Energies for this compound

ElementCore LevelPredicted Binding Energy (eV)Corresponding Functional Group
NitrogenN 1s~ 398.5Pyridinic-N
NitrogenN 1s> 403.0N-Oxide
CarbonC 1s~ 284.8Aromatic C-C/C-H
CarbonC 1s~ 286.0C-N
OxygenO 1s~ 532.0N-O

Computational Studies and Theoretical Insights into Pyrimidine N Oxides

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical and physical properties. Through sophisticated computational methods, researchers can model the distribution of electrons and predict various molecular characteristics with high accuracy.

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to study pyrimidine (B1678525) N-oxides and their analogues. researchgate.netindexcopernicus.com Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without relying on experimental data. nih.gov DFT methods, which calculate the electron density to determine the energy and properties of a molecule, have become particularly popular due to their balance of accuracy and computational efficiency. researchgate.net

For instance, DFT calculations using hybrid functionals like B3LYP have been successfully employed to optimize the molecular geometries of pyridine (B92270) N-oxides and predict their heats of formation. researchgate.net These studies show that the calculated geometries are in good agreement with experimental data obtained from methods like gas-phase electron diffraction. The choice of basis set, such as 6-31G* or the more extensive cc-pVTZ, is crucial for obtaining reliable results. researchgate.net Such calculations confirm the planar structure of the pyridine ring in N-oxides and provide insights into how substituents influence the molecular geometry.

The N-oxide group introduces a significant zwitterionic character, making pyrimidine N-oxides highly polar molecules. The N+–O– bond possesses a large dipole moment, typically in the range of 4.0 to 5.0 Debye (D). For the parent pyridine N-oxide, the experimental dipole moment is approximately 4.24 D. nih.gov This high polarity influences solubility, with N-oxides being more soluble in polar solvents, and facilitates interactions like hydrogen bonding.

PropertyPyridine N-OxideTrimethylamine (B31210) N-oxideReference
Experimental Dipole Moment (D) 4.245.02 nih.gov
N-O Bond Length (Å) ~1.29 - 1.34~1.34
Basicity (pKa of conjugate acid) ~0.8~4-5

This table presents comparative data for Pyridine N-Oxide, a structural analog of Pyrimidine N-Oxide, and Trimethylamine N-oxide to highlight the electronic properties of the N-oxide functional group.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can predict how a molecule will interact with other species. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

For pyrimidine and pyridine N-oxides, the HOMO is often associated with the π-system of the aromatic ring and the lone pairs of the oxygen atom, while the LUMO is typically a π* anti-bonding orbital of the ring. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies show that introducing an N-oxide group significantly stabilizes both the HOMO and LUMO energy levels compared to the parent heterocycle. This analysis is crucial for understanding the reactivity in cycloaddition reactions and predicting sites of nucleophilic or electrophilic attack.

Compound SystemTypical HOMO Lobe LocationTypical LUMO Lobe LocationSignificanceReference
Pyridine N-Oxides π-system, Oxygen atomπ* anti-bonding orbital on the ringPredicts nucleophilic and electrophilic sites
Pyrimidines Nitrogen atoms, π-systemπ* anti-bonding orbital on the ringDetermines reactivity in substitutions

This interactive table summarizes the general findings from FMO analysis on pyridine and pyrimidine systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a dynamic view of chemical reactions, allowing for the mapping of reaction pathways and the characterization of short-lived, high-energy species that are difficult to observe experimentally.

By modeling a chemical reaction, chemists can identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy barrier, which is directly related to the reaction rate. Computational software can perform transition state searches to find the precise geometry of the TS and calculate its energy.

For reactions involving pyrimidine N-oxides, such as the Boekelheide rearrangement, computational studies have been used to compare different possible mechanisms, including concerted, ionic, or radical pathways. By calculating the Gibbs free energy surface, researchers can construct detailed reaction energy profiles. These profiles map the energy changes as reactants are converted to products through intermediates and transition states, allowing for the identification of the most energetically favorable reaction pathway.

Many reactions of pyrimidine N-oxides are proposed to proceed through radical intermediates. For example, the reaction of pyrimidine derivatives with hydroxyl radicals (•OH) can lead to the formation of pyrimidine-type radicals, which can subsequently undergo further reactions. Pulse radiolysis techniques combined with computational support have been used to investigate the formation and decay of such radical species.

Computational chemistry offers powerful tools to characterize these transient radical intermediates. Methods like DFT can model the open-shell electronic structure of radicals, predicting their geometries, spin density distributions, and stability. In studies of the Boekelheide rearrangement of a model pyrimidine N-oxide, computational results supported experimental evidence indicating that a (pyrimidin-4-yl)methyl radical is a key intermediate in the reaction mechanism. Such computational characterization is vital for confirming reaction mechanisms that involve fleeting radical species.

Spectroscopic Property Simulations and Correlations

Computational methods are widely used to simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These simulations aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational modes and electronic environment.

For pyrimidine N-oxides, the N-O stretching vibration is a characteristic feature in their IR spectra. acs.org Theoretical calculations can predict the frequency of this vibration, which is sensitive to the electronic environment of the N-oxide group. For pyridine N-oxides, the calculated N-O bond lengths and vibrational frequencies have been shown to correlate with the N-O bond dissociation energies. nih.govnih.gov A shorter N-O bond and a higher stretching frequency generally indicate a stronger bond. nih.govnih.gov

In a study of 3,5-lutidine N-oxide, NMR chemical shifts were calculated to confirm the formation of the N-oxide. nih.gov Similar computational approaches can be applied to 4,6-diphenylpyrimidine (B189498) 1-oxide to predict its 1H and 13C NMR spectra. The calculated chemical shifts would be influenced by the anisotropic effect of the phenyl rings and the electronic perturbations caused by the N-oxide group.

The UV-Vis absorption spectra of pyrimidine N-oxides can also be simulated using time-dependent density functional theory (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n → π* or π → π). For pyridazine (B1198779) N-oxides, the n → π transition has been identified through computational studies. nih.gov

Thermochemical Calculations (e.g., Bond Dissociation Energies, Heats of Formation)

Thermochemical parameters, such as bond dissociation energies (BDE) and heats of formation (HOF), are crucial for understanding the stability and reactivity of molecules. Computational chemistry provides a reliable means of estimating these properties, especially for compounds where experimental measurements are challenging.

Studies on pyridine N-oxides, which serve as a good model for pyrimidine N-oxides, have extensively used computational methods to determine the N-O bond dissociation enthalpy (BDE). Various density functional theory (DFT) methods, such as B3LYP and M06, have been employed for this purpose. nih.gov These calculations have shown that the N-O BDE in pyridine N-oxides is significantly higher (around 10-14 kcal/mol) than in aliphatic amine N-oxides like trimethylamine N-oxide, a difference attributed to the resonance stabilization in the aromatic N-oxide. nih.govnih.gov The calculated N-O BDEs for a range of pyridine N-oxides typically fall in the range of 60–66 kcal/mol. mdpi.com

The heats of formation for a series of pyridine N-oxide compounds have been calculated using methods like B3PW91 and CBS-4M. worldscientific.com These theoretical values are generally in good agreement with available experimental data. It has been noted that the position of substituents can influence the heat of formation. worldscientific.com For 4,6-diphenylpyrimidine 1-oxide, similar computational approaches could be used to estimate its heat of formation and N-O bond dissociation energy, providing insights into its thermodynamic stability.

The following table summarizes representative calculated thermochemical data for pyridine N-oxide, which can be considered analogous to pyrimidine N-oxides.

PropertyComputational MethodCalculated Value (kcal/mol)
N-O Bond Dissociation Enthalpy B3LYP/6-31G*64.7
M06/6-311G+(d,p)~60-66
Heat of Formation B3PW91/6-31G**Varies with substituents
CBS-4MVaries with substituents

Data sourced from studies on pyridine N-oxide and its derivatives, serving as a model for pyrimidine N-oxides. mdpi.comworldscientific.com

Catalytic and Synthetic Applications of Pyrimidine N Oxides

Organocatalysis and Lewis Basicity Applications

The Lewis basicity of the N-oxide oxygen atom is a cornerstone of its catalytic potential, allowing it to interact with a variety of electrophilic species.

While the N-oxide moiety in heterocyclic compounds is known to function as a potent Lewis base to activate electrophiles and Lewis acids in various transformations, specific studies detailing the application of 4,6-diphenylpyrimidine (B189498) 1-oxide in this precise role are not extensively documented in the surveyed literature. The electronic environment of the pyrimidine (B1678525) ring, modulated by the two phenyl substituents, influences the nucleophilicity and steric accessibility of the N-oxide oxygen, which are critical factors for its efficacy as a Lewis basic catalyst.

Asymmetric catalysis is a powerful strategy for producing optically active compounds. nih.gov This is often achieved using chiral reagents or catalysts to control the stereochemical outcome of a reaction. scribd.com While the development of chiral N-oxides for asymmetric synthesis is an active area of research, literature specifically describing the synthesis and application of chiral derivatives of 4,6-diphenylpyrimidine 1-oxide for asymmetric transformations is not prominently featured in the available research. The synthesis of such catalysts, where chirality might be introduced on the phenyl rings or via a stereogenic metal center coordinated to the pyrimidine, remains a potential area for future exploration. nih.govchemrxiv.org

Roles as Oxidants and Oxygen Transfer Reagents

The N-oxide bond is a reservoir of oxygen, enabling these compounds to act as oxygen transfer reagents, often upon activation by light or other reagents.

Photochemical studies have shown that 4,6-diphenylpyrimidine 1-oxide can function as an oxygen transfer reagent. wur.nl Upon irradiation, it is proposed to form a transient oxaziridine (B8769555) intermediate. wur.nl This highly strained, three-membered ring is the active oxidizing species, rather than atomic oxygen. wur.nl This was demonstrated in an experiment where the irradiation of 4,6-diphenylpyrimidine 1-oxide in the presence of potassium iodide resulted in the liberation of iodine, confirming an oxidation reaction had occurred. wur.nl The study found that this photochemical behavior is not uniform across all heteroaromatic N-oxides, highlighting the specific reactivity of the pyrimidine scaffold. wur.nl

Table 1: Photochemical Oxidation Experiment with 4,6-Diphenylpyrimidine 1-oxide

ReactantConditionReagent AddedObserved ResultInferred IntermediateReference
4,6-diphenylpyrimidine 1-oxideIrradiationPotassium IodideIodine is liberatedOxaziridine wur.nl

Applications in Advanced Organic Transformations

Beyond simple oxygen transfer, the reactivity of the pyrimidine N-oxide core can be harnessed for more complex molecular constructions, including C-H functionalization and the assembly of new ring systems.

The use of directing groups to achieve site-selective C-H functionalization is a major focus in modern organic synthesis. While N-oxides in other heterocyclic systems have been successfully employed as directing groups for the functionalization of adjacent C-H bonds, specific examples detailing the use of 4,6-diphenylpyrimidine 1-oxide for such transformations are not described in the reviewed literature.

Annulation reactions are crucial for the construction of cyclic and heterocyclic frameworks. Research has shown that 4,6-diphenylpyrimidine 1-oxide undergoes a significant transformation under photochemical conditions. wur.nl When irradiated in benzene (B151609), the main product formed is 3,5-diphenylpyrazole (B73989). wur.nl This transformation represents a light-induced rearrangement and annulation of the pyrimidine N-oxide core into a pyrazole (B372694) ring system. This reaction highlights a unique synthetic utility of this specific N-oxide, providing a pathway to a different heterocyclic scaffold. wur.nl

Radical Cascade Reactions

However, research on related pyrimidine and pyridine (B92270) N-oxides provides insight into the potential for such transformations. For instance, studies have explored the participation of radical intermediates in the Boekelheide rearrangement of model pyrimidine N-oxides. researchgate.net In these cases, evidence suggests the formation of a (pyrimidin‐4‐yl)methyl radical as a key intermediate species. researchgate.net

Furthermore, photoredox catalysis has emerged as a powerful tool for initiating radical cascade reactions. In this context, pyridine N-oxides have been successfully employed as precursors for oxygen-centered radicals, which can then engage in cascade annulations with systems like 1,6-enynes. nih.govresearchgate.net These reactions proceed through the formation of a β-oxyvinyl radical, which subsequently triggers a cascade of cyclization events. nih.gov

The reaction of pyrimidine derivatives with photochemically generated radicals, such as the tert-butoxyl radical (t-BuO•), has also been investigated. These reactions are initiated by the addition of the radical to the pyrimidine ring, leading to the formation of a pyrimidine base radical that can undergo further reactions. nih.gov While not a cascade reaction in the traditional sense of forming multiple sequential bonds in a single synthetic operation, it demonstrates the susceptibility of the pyrimidine core to radical addition.

Although no specific data for radical cascade reactions of Pyrimidine, 4,6-diphenyl-, 1-oxide can be presented, the general reactivity of the pyrimidine N-oxide functional group in radical processes suggests that it could potentially participate in such transformations under appropriate conditions. Future research may yet uncover such applications for this specific compound.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Selectivity

The pursuit of more efficient, sustainable, and selective synthetic methodologies for constructing pyrimidine-based structures is a paramount objective in modern organic chemistry. nih.gov Future research will likely gravitate towards the development of novel synthetic protocols for "Pyrimidine, 4,6-diphenyl-, 1-oxide" that offer superior control over regioselectivity and stereoselectivity, particularly in the introduction of diverse functional groups onto the pyrimidine (B1678525) core and its phenyl substituents.

Recent advancements in multicomponent reactions, acceptorless dehydrogenative annulation (ADA) of alcohols, and metal-free synthetic strategies are paving the way for more streamlined and environmentally benign syntheses of polysubstituted pyrimidines. acs.orgresearchgate.net For instance, the use of [NNO]-pincer-supported Nickel(II) complexes has demonstrated high efficiency in the dehydrogenative annulation of alcohols to form pyrimidine analogues, a method that could be adapted for the synthesis of "this compound" precursors. acs.org These reactions often proceed with high atom economy, producing water and hydrogen gas as the only byproducts. acs.org

Furthermore, late-stage functionalization via C-H activation presents a powerful tool for modifying the "this compound" scaffold, allowing for the direct introduction of new substituents without the need for pre-functionalized starting materials. nih.govmdpi.com A notable example is the pyrimidine-N-atom-directed C–H arylation, which has been successfully applied to related 2,6-diphenylpyrimidine systems. mdpi.com Exploring such strategies could lead to a rapid diversification of "this compound" analogues with unique properties.

A summary of emerging synthetic strategies is presented in the table below.

Synthetic StrategyKey FeaturesPotential Advantages for "this compound"
Acceptorless Dehydrogenative Annulation (ADA) Utilizes alcohols as starting materials with metal catalysts (e.g., Ni(II), Pt/C). acs.orgresearchgate.netEnvironmentally friendly (byproducts are H₂O and H₂), high atom economy, access to a wide range of substituted pyrimidines. acs.org
Multicomponent Reactions (MCRs) One-pot synthesis involving three or more starting materials. acs.orgresearchgate.netHigh efficiency, reduced reaction time, and operational simplicity for creating complex pyrimidine structures. acs.orgresearchgate.net
C-H Activation/Functionalization Direct functionalization of C-H bonds, often directed by a coordinating group. nih.govmdpi.comLate-stage modification of the core structure, enabling rapid access to a library of analogues with diverse functionalities. mdpi.com
Suzuki-Miyaura Cross-Coupling Palladium-catalyzed reaction between boronic acids and organic halides. mdpi.comunex.esA robust and versatile method for creating C-C bonds, suitable for synthesizing the diphenylpyrimidine scaffold. mdpi.comunex.es

Exploration of New Reactivity Pathways and Mechanisms

A deeper understanding of the reactivity of "this compound" is crucial for unlocking its full potential. Future investigations will likely focus on elucidating the mechanisms of known transformations and discovering novel reaction pathways. The photochemistry of pyrimidine N-oxides, for example, is a rich area for exploration. Irradiation of these compounds can lead to the formation of transient intermediates such as oxaziridines, which can then rearrange to various products. wur.nl A thorough investigation into the photochemical behavior of "this compound" could unveil new synthetic transformations and provide access to unique molecular architectures.

The study of nucleophilic substitution reactions on the pyrimidine N-oxide ring also warrants further attention. Research on related 4-halogenated pyrimidine 1-oxides has shown that reactions with nucleophiles can proceed through an SN(AE) mechanism, and in some cases, lead to ring-opening products like isoxazoles. google.com Understanding the factors that govern the competition between different reaction pathways (e.g., SN(AE), SN(ANRORC)) for "this compound" derivatives will be critical for controlling reaction outcomes. google.com Moreover, the discovery that related 4,6-diphenylpyrimidine-2-carbohydrazides act as utrophin modulators through a novel mechanism of action underscores the potential for "this compound" to exhibit unexpected biological activities and reactivity profiles. unex.esnih.gov

Advanced Computational Modeling for Predictive Design

In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules with desired properties. researchgate.net Future research on "this compound" will undoubtedly leverage advanced computational modeling to accelerate the development of new materials and therapeutic agents. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the electronic structure, spectroscopic properties, and reactivity of "this compound" and its derivatives. nih.govresearchgate.netnih.gov

For instance, computational studies can help in designing new thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) by predicting the energy gap between the lowest singlet and triplet excited states (ΔE_ST). nih.govresearchgate.net Similarly, quantitative structure-activity relationship (3D-QSAR) modeling and molecular dynamics (MD) simulations can be used to design potent enzyme inhibitors by predicting their binding affinities and identifying key intermolecular interactions within the active site. mdpi.com Such predictive modeling can guide synthetic efforts by prioritizing compounds with the highest probability of success, thereby saving time and resources. mdpi.combiointerfaceresearch.com

The table below outlines key computational methods and their applications in the study of "this compound."

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Ground and excited state electronic structure calculations. nih.govnih.govMolecular geometry, reaction mechanisms, electronic properties. nih.govnih.gov
3D-QSAR (CoMFA/CoMSIA) Predicting biological activity based on 3D molecular fields. mdpi.comStructure-activity relationships, binding affinity of inhibitors. mdpi.com
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecules over time. mdpi.comLigand stability, binding free energies, conformational changes. mdpi.com
Free Energy Perturbation (FEP) Calculating relative binding affinities of ligands to a receptor. mdpi.comPrecise prediction of ligand potency for drug design. mdpi.com

Expansion of Catalytic Applications

The coordination chemistry of pyrimidine derivatives suggests their potential utility in catalysis. The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating to metal centers to form catalytically active complexes. While research into the catalytic applications of "this compound" itself is still nascent, studies on structurally related compounds provide a strong rationale for future exploration in this area.

For example, copper(II) complexes bearing a 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine ligand have demonstrated catalytic activity in ethylene (B1197577) polymerization when activated with a cocatalyst. researchgate.net This finding suggests that "this compound" could also serve as a ligand for the development of new polymerization catalysts. Furthermore, the development of nickel(II) pincer complexes for the catalytic synthesis of pyrimidines highlights the dual role these heterocycles can play—both as products and as components of the catalytic system. acs.org Future research could focus on synthesizing and screening novel metal complexes of "this compound" for a broad range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Q & A

Q. Key Methodology :

  • Nucleophilic substitution : Optimize reaction conditions (e.g., temperature, solvent polarity) to control regioselectivity.
  • Oxidative cyclization : Use IBD or similar agents to mediate ring closure while minimizing side reactions .

How does the planar geometry of pyrimidine ligands influence the magnetic properties of metal-organic frameworks (MOFs)?

Advanced Research Focus
The planar geometry of pyrimidine-4,6-dicarboxylate (pmdc) ligands facilitates bis-bidentate bridging, enabling the formation of 1-D polymeric chains in MOFs. Antiferromagnetic interactions in such complexes (e.g., Fe(II), Co(II)) are influenced by deviations of the metal center from the pyrimidine plane. For instance, deviations >0.3 Å can shift coupling constants (e.g., J=2.5cm1J = -2.5 \, \text{cm}^{-1} for Fe) and potentially induce ferromagnetic behavior .

Q. Data Analysis Tip :

  • Use cryomagnetic susceptibility measurements and single-crystal X-ray diffraction to correlate structural distortions with magnetic coupling constants .

How can researchers resolve contradictions in UV-induced mutagenesis data involving pyrimidine derivatives?

Advanced Research Focus
Discrepancies in mutagenic outcomes (e.g., TC vs. TT pyrimidine dimers) arise from lesion-specific repair efficiency and sequence context. In E. coli, (6-4)-photoproducts are more mutagenic, whereas in mammalian cells, pyrimidine dimers dominate. Use nucleotide excision repair (NER) assays and genome-wide sequencing to map lesion repair efficiency .

Q. Methodological Approach :

  • Compare mutation spectra under controlled UV doses using NER-deficient cell lines to isolate lesion contributions .

What analytical techniques are critical for characterizing the stability of 4,6-diphenyl-1-oxide under photochemical stress?

Basic Research Focus
Stability studies require:

  • HPLC-MS : To monitor degradation products (e.g., dihydroxy derivatives or ring-opened species).
  • UV-Vis Spectroscopy : Track absorbance shifts indicative of photochemical changes.
  • IR Spectroscopy : Identify functional group alterations (e.g., loss of oxide groups) .

Q. Advanced Tip :

  • Pair with computational modeling (DFT) to predict reactive sites prone to UV-induced damage .

How do enzyme interactions influence the metabolic fate of pyrimidine derivatives in model organisms?

Advanced Research Focus
In Drosophila melanogaster, pyrimidine catabolism is linked to β-alanine metabolism via enzymes like dihydropyrimidine dehydrogenase (DPD) and β-alanine synthase (βAS). Use epistatic interaction studies with su(r) (DPD mutants) and pyd3 (βAS mutants) to dissect metabolic flux .

Q. Experimental Design :

  • Apply isotopic labeling (e.g., 13C^{13}\text{C}-uracil) to trace catabolic pathways in mutant vs. wild-type strains .

What structural modifications enhance the biological activity of pyrimidine-based inhibitors (e.g., FGFR4)?

Advanced Research Focus
Introducing electrophilic warheads (e.g., acrylamides) at strategic positions (e.g., pyrimidine C5) improves covalent binding to target proteins like FGFR4. Structure-activity relationship (SAR) studies show that substituent bulkiness and electronic effects modulate selectivity .

Q. Key Insight :

  • Optimize warhead placement using molecular docking and kinetic binding assays (e.g., kinact/Kik_{\text{inact}}/K_{\text{i}}) to balance potency and off-target effects .

How can researchers address inconsistencies in magnetic coupling constants reported for pyrimidine-bridged MOFs?

Advanced Research Focus
Variations in JJ values (e.g., 32.7cm1-32.7 \, \text{cm}^{-1} for Cu vs. 0.9cm1-0.9 \, \text{cm}^{-1} for Zn) arise from metal electronegativity and coordination geometry. Standardize measurements using:

  • X-ray crystallography : Confirm metal-ligand bond angles and distances.
  • DFT calculations : Model spin states and exchange pathways to validate experimental data .

What role do thiol-containing pyrimidines play in modulating oxidative stress pathways?

Basic Research Focus
2-Thio-substituted pyrimidines act as redox modulators by scavenging reactive oxygen species (ROS). Synthesize derivatives via nucleophilic substitution of chloropyrimidines with thiols, and assess antioxidant activity using DPPH assays or cellular ROS probes .

Q. Methodological Note :

  • Use mass spectrometry to confirm thiol adduct formation and stability under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.